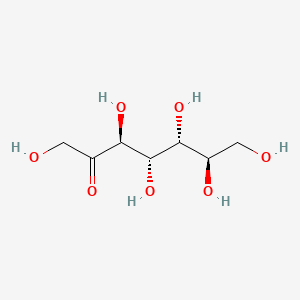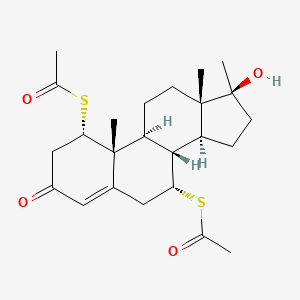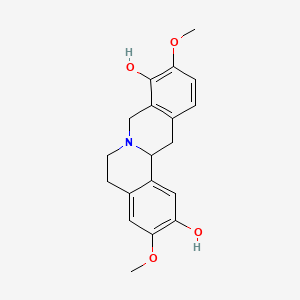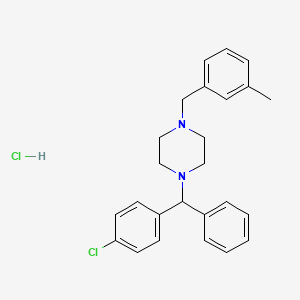
Meclizine Monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Meclizine Monohydrochloride is a piperazine derivative antihistamine commonly used to treat nausea, vomiting, and dizziness associated with motion sickness and vertigo. It is sold under various brand names, including Bonine and Antivert . This compound works by blocking histamine H1 receptors, thereby reducing the effects of histamine in the body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Meclizine Monohydrochloride can be synthesized through several methods. One common method involves the reaction of 1-(4-chlorobenzhydryl)piperazine with 3-methylbenzyl chloride in the presence of a base . The reaction is typically carried out in an organic solvent such as toluene or dichloromethane at elevated temperatures.
Industrial Production Methods
In industrial settings, meclizine hydrochloride is often produced using a solid dispersion technique to enhance its solubility and dissolution rate . This involves the preparation of solid dispersions using carriers like mannitol through fusion methods. The resulting solid dispersion is then formulated into fast-dissolving tablets for oral administration .
Analyse Chemischer Reaktionen
Types of Reactions
Meclizine Monohydrochloride undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert meclizine hydrochloride to its amine derivatives.
Substitution: Substitution reactions involving halogenated reagents can modify the aromatic rings of meclizine hydrochloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst are employed.
Major Products Formed
The major products formed from these reactions include N-oxide derivatives, amine derivatives, and halogen-substituted meclizine hydrochloride .
Wissenschaftliche Forschungsanwendungen
Meclizine Monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving antihistamines and piperazine derivatives.
Biology: this compound is used in research on histamine receptors and their role in various physiological processes.
Wirkmechanismus
Meclizine Monohydrochloride exerts its effects primarily through antagonism of the histamine H1 receptor . By blocking these receptors, it inhibits the signaling pathways mediated by histamine, which are involved in the regulation of nausea, vomiting, and dizziness. Additionally, meclizine hydrochloride may decrease the excitability of the labyrinth and vestibular stimulation, further contributing to its antiemetic and antivertigo effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenhydramine: Another antihistamine used to treat motion sickness and allergies.
Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.
Cyclizine: An antihistamine with similar antiemetic properties.
Uniqueness
Meclizine Monohydrochloride is unique in its relatively long duration of action and lower incidence of drowsiness compared to other antihistamines like diphenhydramine . It is also preferred for its effectiveness in treating vertigo associated with vestibular disorders .
Eigenschaften
CAS-Nummer |
36236-67-6 |
|---|---|
Molekularformel |
C25H28Cl2N2 |
Molekulargewicht |
427.4 g/mol |
IUPAC-Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C25H27ClN2.ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;/h2-13,18,25H,14-17,19H2,1H3;1H |
InChI-Schlüssel |
GJNMJOHYRWHJQB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
Kanonische SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl |
| 410538-37-3 31884-77-2 1104-22-9 36236-67-6 |
|
Verwandte CAS-Nummern |
569-65-3 (Parent) |
Synonyme |
Agyrax Antivert Bonamine Bonine Chiclida D Vert D-Vert Dihydrochloride, Meclizine DVert Histametizyn Hydrochloride, Meclizine Meclizine Meclizine Dihydrochloride Meclizine Hydrochloride Meclizine Monohydrochloride Meclozine Monohydrochloride, Meclizine Parachloramine Ru Vert M Ru-Vert-M |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


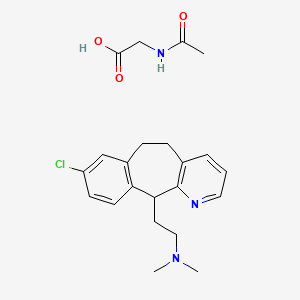
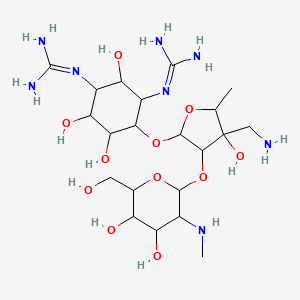
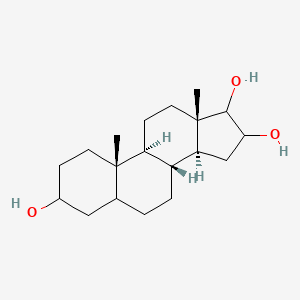

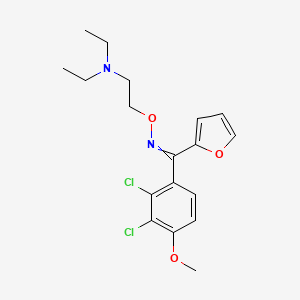
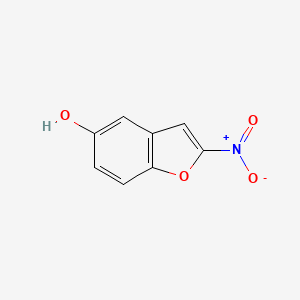
![1,9,10,11,12,12-hexachloro-4,6-dimethyl-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1208942.png)



